molecular formula C14H17N3O2S2 B2905756 2-(4-methoxyphenyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 391875-33-5

2-(4-methoxyphenyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2905756
CAS No.: 391875-33-5
M. Wt: 323.43
InChI Key: ZMMUUWXNNLECBO-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a propylthio group and at the 2-position with an acetamide moiety linked to a 4-methoxyphenyl ring. This structure combines hydrophobic (propylthio), electron-donating (methoxy), and hydrogen-bonding (acetamide) groups, which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c1-3-8-20-14-17-16-13(21-14)15-12(18)9-10-4-6-11(19-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMUUWXNNLECBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials used.

  • Introduction of the Propylthio Group: : The propylthio group can be introduced by reacting the thiadiazole intermediate with propylthiol in the presence of a suitable catalyst or under specific reaction conditions.

  • Coupling with 4-Methoxyphenylacetic Acid: : The final step involves the coupling of the thiadiazole intermediate with 4-methoxyphenylacetic acid or its derivatives to form the desired acetamide compound. This step may require the use of coupling reagents such as carbodiimides or other activating agents to facilitate the formation of the amide bond.

Chemical Reactions Analysis

2-(4-methoxyphenyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation may lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.

  • Reduction: : Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This may result in the reduction of the thiadiazole ring or the acetamide group.

  • Substitution: : The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols. This can lead to the formation of new derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules

  • Biology: : Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

  • Medicine: : The compound’s potential as a drug candidate is being investigated due to its ability to interact with specific biological targets. Studies have shown that it may have potential as an anti-inflammatory or analgesic agent.

  • Industry: : The compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, conductivity, or other desirable characteristics.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Melting Points :

  • Smaller alkylthio groups (e.g., methylthio in 5k) correlate with lower melting points (~135–140°C) compared to bulkier substituents like benzylthio (5m: 135–136°C) or chlorobenzylthio (5d: 179–181°C) . The target compound’s propylthio group may confer intermediate thermal stability.
  • Incorporation of rigid moieties (e.g., benzothiazole in 4i) increases melting points (>260°C) due to enhanced crystallinity .

Bioactivity Trends :

  • Anticonvulsant Activity : Analogs with benzothiazole-linked acetamides (e.g., compound in ) showed 100% effectiveness in the maximal electroshock (MES) model, highlighting the importance of hydrophobic domains .
  • Antiproliferative Activity : Ureido-substituted derivatives (e.g., 4i) inhibited Akt activity by 86–92%, likely via π-π interactions and hydrogen bonding .
  • Antimicrobial Activity : Thiadiazinan-containing analogs (e.g., 5d) demonstrated moderate antimicrobial effects, suggesting that sulfur-rich motifs enhance membrane penetration .

Pharmacological Potential and Limitations

  • Advantages : Propylthio’s balance of hydrophobicity and chain length may optimize blood-brain barrier penetration for CNS-targeted applications (e.g., anticonvulsant or neuroprotective effects) .
  • Limitations: Lack of direct data on the target compound necessitates extrapolation from analogs.

Biological Activity

2-(4-Methoxyphenyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are recognized for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized through cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or their derivatives.
  • Introduction of the Methoxyphenyl Group : This is achieved via nucleophilic aromatic substitution reactions.
  • Acetylation : The final step involves acetylation using acetic anhydride or acetyl chloride to introduce the acetamide functional group.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds containing the thiadiazole nucleus can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxic effects are often evaluated using assays such as MTT, which measures cell viability.

CompoundCell LineIC50 (μM)
This compoundHeLa29
Other Thiadiazole DerivativeMCF-773

The presence of substituents such as methoxy and propylthio groups enhances the lipophilicity and biological activity of these compounds, leading to improved interaction with cellular targets.

Antimicrobial Activity

Thiadiazole derivatives have also been noted for their antimicrobial properties. In vitro studies reveal that these compounds can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation or microbial survival.
  • Receptor Interaction : It can bind to cellular receptors that mediate signaling pathways associated with growth and survival.

Case Studies

  • Cytotoxicity Evaluation : A study conducted on various thiadiazole derivatives demonstrated that modifications in structure significantly influenced cytotoxicity against cancer cell lines. Compounds with additional phenolic groups exhibited enhanced activity compared to simpler structures .
  • Antimicrobial Testing : Another research effort highlighted the effectiveness of thiadiazole derivatives against resistant bacterial strains. The study utilized disc diffusion methods to evaluate antimicrobial efficacy .

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